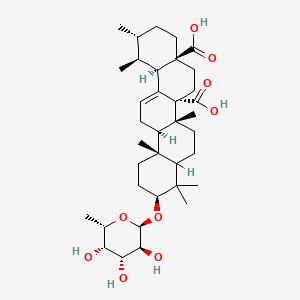acetate CAS No. 80999-53-7](/img/structure/B14433018.png)
Ethyl [(1-cyanonaphthalen-2-yl)amino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group attached to the naphthalene ring and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate typically involves the reaction of 2-aminonaphthalene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate: shares similarities with other naphthalene derivatives such as 2-aminonaphthalene and naphthoquinone.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol have similar structures but differ in their functional groups.
Uniqueness
Unique Structure: The presence of both a cyano group and an ethyl ester group in Ethyl (1-cyanonaphthalen-2-yl)aminoacetate makes it unique among naphthalene derivatives.
Versatility: Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
80999-53-7 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
ethyl 2-[(1-cyanonaphthalen-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)14(18)17-13-8-7-10-5-3-4-6-11(10)12(13)9-16/h3-8H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
AMWPTWFECYHWPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

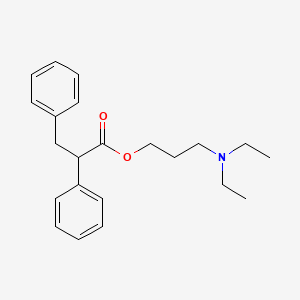



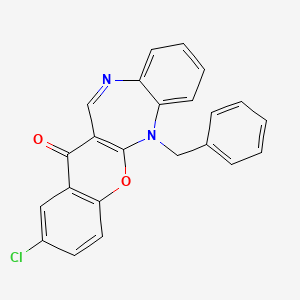
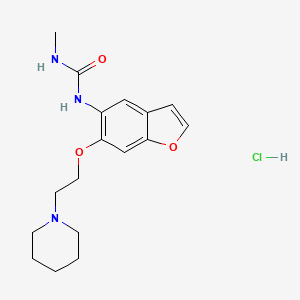
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
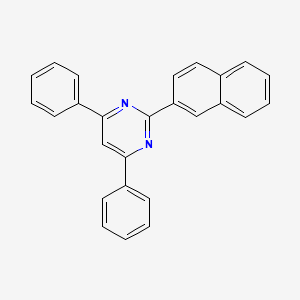
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
